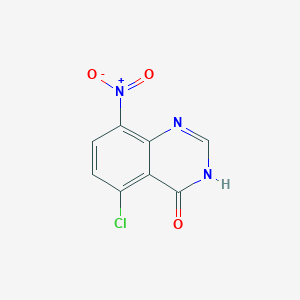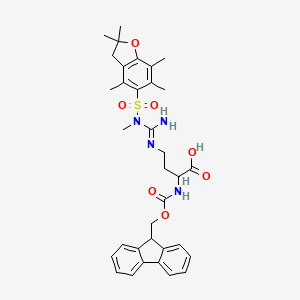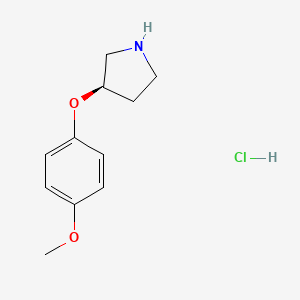
Trifluoroacétylacétonate de néodyme
Vue d'ensemble
Description
Neodymium trifluoroacetylacetonate is a useful research compound. Its molecular formula is C15H15F9NdO6 and its molecular weight is 606.50 g/mol. The purity is usually 95%.
The exact mass of the compound Neodymium trifluoroacetylacetonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neodymium trifluoroacetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neodymium trifluoroacetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyseur de polymérisation
Les catalyseurs à base de néodyme, y compris le trifluoroacétylacétonate de néodyme, sont systématiquement étudiés en raison de leur efficacité et de leur polyvalence . Ils sont utilisés dans la polymérisation des diènes, des monomères vinyliques et de l'ε-caprolactone . La découverte de nouveaux systèmes catalytiques au néodyme qui sont homogènes, bien définis, thermiquement stables et qui produisent des polymères à haut rendement et stéréospécificité est une importante direction de recherche .
Synthèse du polybutadiène élastomère
L'une des applications essentielles des catalyseurs à base de Nd, en particulier les systèmes catalytiques de type Ziegler-Natta (ZN), est la synthèse du polybutadiène élastomère . Ce caoutchouc synthétique possède des propriétés similaires à celles du caoutchouc naturel et du polyisoprène .
Adsorption et récupération du néodyme à partir de solutions aqueuses
Le this compound peut être utilisé pour adsorber et récupérer le néodyme (Nd 3+) à partir de solutions aqueuses . Ceci est particulièrement important car Nd 3+ appartient aux éléments des terres rares, qui revêtent une importance considérable dans plusieurs applications industrielles et technologiques .
Réhabilitation environnementale
Les activités minières intensives et les applications industrielles du néodyme sont les principales sources de lixiviation de cet élément dans les sols, les rivières et les zones côtières . Le this compound peut être utilisé en remédiation environnementale pour éliminer le néodyme de ces milieux .
Applications de dépôt chimique en phase vapeur (CVD)
Le this compound peut être utilisé comme précurseur volatil dans les applications de dépôt chimique en phase vapeur (CVD) . La CVD est une méthode largement utilisée dans l'industrie des semi-conducteurs pour le dépôt de couches minces.
Mécanisme D'action
Mode of Action
It’s known that organometallic compounds like this can interact with their targets through various mechanisms, such as redox reactions, coordination to active sites, or intercalation into structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Neodymium trifluoroacetylacetonate. Factors such as pH, temperature, presence of other compounds, and specific characteristics of the biological or chemical system can all impact the compound’s behavior .
Analyse Biochimique
Biochemical Properties
Neodymium trifluoroacetylacetonate plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their activity and stability . The nature of these interactions often involves coordination bonds between the neodymium ion and the functional groups of the biomolecules, leading to changes in their conformation and activity.
Cellular Effects
The effects of neodymium trifluoroacetylacetonate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that neodymium trifluoroacetylacetonate can affect the transcription and translation processes within cells, leading to altered protein synthesis . Additionally, it has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, neodymium trifluoroacetylacetonate exerts its effects through specific binding interactions with biomolecules. These interactions often involve the coordination of the neodymium ion with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, neodymium trifluoroacetylacetonate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neodymium trifluoroacetylacetonate can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that neodymium trifluoroacetylacetonate remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of neodymium trifluoroacetylacetonate in animal models are dose-dependent. At lower dosages, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher dosages, neodymium trifluoroacetylacetonate can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
Neodymium trifluoroacetylacetonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence mitochondrial metabolism, particularly affecting the respiratory chain and energy production processes . By modulating the activity of key metabolic enzymes, neodymium trifluoroacetylacetonate can alter the levels of metabolites and the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of neodymium trifluoroacetylacetonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and distributed to various cellular compartments . The localization and accumulation of neodymium trifluoroacetylacetonate within specific tissues can influence its biochemical activity and overall effectiveness.
Subcellular Localization
Neodymium trifluoroacetylacetonate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . The subcellular localization of neodymium trifluoroacetylacetonate can significantly impact its biochemical interactions and the resulting cellular effects.
Propriétés
IUPAC Name |
neodymium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGRTCBLUZXKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Nd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F9NdO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.50 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37473-67-9 | |
| Record name | 37473-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;3-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate](/img/structure/B1498543.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)




![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)




![Dilithium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B1498583.png)

